![molecular formula C12H7N3S B044241 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile CAS No. 118001-67-5](/img/structure/B44241.png)
4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile
Overview
Description
“4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile” is a chemical compound with the molecular formula C12H7N3S . It is used in proteomics research .
Synthesis Analysis
A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .
Molecular Structure Analysis
The molecular weight of “4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile” is 225.27 Da . The average mass is 225.269 Da and the monoisotopic mass is 225.036072 Da .
Chemical Reactions Analysis
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Physical And Chemical Properties Analysis
The physical form of “4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile” is solid .
Scientific Research Applications
- Notable Effects : The most remarkable effects were observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145, with significant growth inhibition .
- Results : The synthesized imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole derivatives were evaluated against non-tuberculous mycobacteria (NTMs). These compounds showed varying levels of antimycobacterial activity .
Anticancer Properties
Antimycobacterial Activity
Proteomics Research
Future Directions
The extraordinary properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
Mechanism of Action
Target of Action
Related compounds have been shown to have antimycobacterial properties . This suggests that the compound may target proteins or enzymes essential for the survival and replication of mycobacteria.
Mode of Action
It is suggested that related compounds selectively inhibit mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria . This selective inhibition suggests a specific interaction with its targets that leads to the disruption of essential biological processes in the pathogen.
Biochemical Pathways
Given its potential antimycobacterial properties, it may interfere with the metabolic pathways essential for the survival and replication of mycobacteria .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis . This suggests that the compound may lead to the inhibition of growth or death of the pathogen.
properties
IUPAC Name |
4-imidazo[2,1-b][1,3]thiazol-6-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-7-9-1-3-10(4-2-9)11-8-15-5-6-16-12(15)14-11/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHNMHBXEGRBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=CSC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554876 | |
Record name | 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile | |
CAS RN |
118001-67-5 | |
Record name | 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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